molecular formula C8H11N3O B114356 1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone CAS No. 153144-60-6

1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone

Cat. No. B114356
M. Wt: 165.19 g/mol
InChI Key: IRIDQXOMHWEYNA-UHFFFAOYSA-N
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Description

1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone is a chemical compound that has attracted significant scientific attention due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism Of Action

The mechanism of action of 1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone is not fully understood, but it is believed to act as a modulator of specific neurotransmitter receptors in the brain. It has been shown to bind to the α7 nicotinic acetylcholine receptor and the N-methyl-D-aspartate (NMDA) receptor, both of which are involved in learning and memory processes.

Biochemical And Physiological Effects

1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can enhance the release of acetylcholine and dopamine, two important neurotransmitters in the brain. It has also been shown to improve memory and cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of 1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone is its specificity for certain neurotransmitter receptors, which allows for targeted modulation of specific biological pathways. However, its limitations include its relatively low potency and its potential for off-target effects.

Future Directions

There are several potential future directions for research on 1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone. One area of interest is the development of more potent analogs with improved selectivity and efficacy. Another direction is the investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biological pathways.

Synthesis Methods

The synthesis of 1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone involves the condensation of 2-aminopyridine and acetaldehyde under acidic conditions followed by reduction with sodium borohydride. This method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In neuroscience, it has been used as a tool to study the role of specific neurotransmitter receptors in the brain. In drug discovery, it has been screened for its ability to modulate various biological targets.

properties

CAS RN

153144-60-6

Product Name

1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone

InChI

InChI=1S/C8H11N3O/c1-5(12)7-8-6(2-3-9-7)10-4-11-8/h4,7,9H,2-3H2,1H3,(H,10,11)

InChI Key

IRIDQXOMHWEYNA-UHFFFAOYSA-N

SMILES

CC(=O)C1C2=C(CCN1)NC=N2

Canonical SMILES

CC(=O)C1C2=C(CCN1)NC=N2

synonyms

Ethanone, 1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)- (9CI)

Origin of Product

United States

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